[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide
Overview
Description
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a chemical compound that features a thienyl group attached to a phenylmethanone structure, with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate thienyl derivative reacts with an aminoethyl halide under basic conditions.
Formation of the Phenylmethanone Structure: The phenylmethanone moiety can be introduced through Friedel-Crafts acylation, where a thienyl derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thienyl ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Phenethylamine: Shares a similar aminoethyl group but lacks the thienyl and phenylmethanone structures.
2-Bromoethylamine hydrobromide: Contains an aminoethyl group but differs in the presence of a bromine atom and lacks the thienyl and phenylmethanone structures.
Uniqueness:
Structural Uniqueness: The combination of the thienyl, phenylmethanone, and aminoethyl groups in 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is unique, providing distinct chemical and biological properties.
Functional Uniqueness:
Biological Activity
5-(2-Aminoethyl)-2-thienyl(phenyl)methanone hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHBrN\O
- Molecular Weight : 270.15 g/mol
This compound features a thienyl group, which is known for contributing to various biological activities due to its electron-rich nature and ability to participate in π-stacking interactions.
Biological Activity Overview
Research indicates that 5-(2-Aminoethyl)-2-thienyl(phenyl)methanone hydrobromide exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The mechanisms through which 5-(2-Aminoethyl)-2-thienyl(phenyl)methanone hydrobromide exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.
- Interaction with Receptors : It may act as a ligand for various receptors involved in inflammation and immune response.
Antitumor Activity
In vitro studies have demonstrated that thienyl derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to 5-(2-Aminoethyl)-2-thienyl(phenyl)methanone hydrobromide have shown promising results in inhibiting BRAF(V600E) and Aurora-A kinase activities, which are critical in tumorigenesis .
Anti-inflammatory Effects
Research has indicated that compounds containing thienyl moieties can modulate inflammatory cytokine production. This suggests that 5-(2-Aminoethyl)-2-thienyl(phenyl)methanone hydrobromide may also influence these pathways, although specific studies are required to elucidate its effects on cytokine profiles .
Data Tables
Properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-phenylmethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS.BrH/c14-9-8-11-6-7-12(16-11)13(15)10-4-2-1-3-5-10;/h1-7H,8-9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNQLYDTLMXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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